molecular formula C8H3BrF3NO B8607089 1-bromo-3-isocyanato-5-(trifluoromethyl)benzene

1-bromo-3-isocyanato-5-(trifluoromethyl)benzene

Cat. No. B8607089
M. Wt: 266.01 g/mol
InChI Key: PGOJVIXXAXKMAS-UHFFFAOYSA-N
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Patent
US06503949B1

Procedure details

3-Bromo-5-trifluoromethylaniline (2.16 g, 9 mmol) was dissolved in 20 mL diethylether and added concentrated hydrochloric acid (37%, 1.5 mL, 18 mmol). Upon stirring for 1 hour at 25° C. the solvent was removed in vacuo and the white solid was stripped with toluene (3×20 mL). Diphosgene (13 mL) was added to the ammonium chloride salt and the mixture was refluxed for 3.5 hours until no solid material precipitated on cooling. Excess diphosgene was removed in vacuo and the clear oil was stripped with toluene (3×20 mL). The obtained isocyanate was used without further purification.
Quantity
2.16 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:6]=[C:7]([C:9]([F:12])([F:11])[F:10])[CH:8]=1)[NH2:5].Cl.[CH2:14]([O:16]CC)C>>[Br:1][C:2]1[CH:3]=[C:4]([N:5]=[C:14]=[O:16])[CH:6]=[C:7]([C:9]([F:10])([F:11])[F:12])[CH:8]=1

Inputs

Step One
Name
Quantity
2.16 g
Type
reactant
Smiles
BrC=1C=C(N)C=C(C1)C(F)(F)F
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)OCC
Step Two
Name
Quantity
1.5 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
Upon stirring for 1 hour at 25° C. the solvent
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was removed in vacuo
ADDITION
Type
ADDITION
Details
Diphosgene (13 mL) was added to the ammonium chloride salt
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 3.5 hours until no solid material
Duration
3.5 h
CUSTOM
Type
CUSTOM
Details
precipitated
TEMPERATURE
Type
TEMPERATURE
Details
on cooling
CUSTOM
Type
CUSTOM
Details
Excess diphosgene was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The obtained isocyanate was used without further purification

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
BrC=1C=C(C=C(C1)C(F)(F)F)N=C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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